molecular formula C11H13F2N B13533930 3-(2,3-Difluorophenyl)piperidine CAS No. 1044765-33-4

3-(2,3-Difluorophenyl)piperidine

Cat. No.: B13533930
CAS No.: 1044765-33-4
M. Wt: 197.22 g/mol
InChI Key: JYGMKVCYGBCLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Difluorophenyl)piperidine is an organic compound that features a piperidine ring substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)piperidine typically involves the reaction of 2,3-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Difluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

3-(2,3-Difluorophenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3-Difluorophenylpyridine
  • 2,3-Difluorophenylmorpholine
  • 2,3-Difluorophenylpyrrolidine

Comparison: Compared to these similar compounds, 3-(2,3-Difluorophenyl)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

1044765-33-4

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-(2,3-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-10-5-1-4-9(11(10)13)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2

InChI Key

JYGMKVCYGBCLEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.